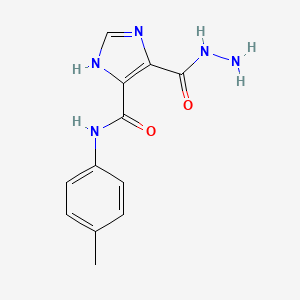

5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide

Description

The compound "5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide" is a derivative of hydrazinoimidazole, which is a class of compounds that have been studied for their diverse chemical properties and potential applications in various fields of chemistry and biochemistry. The hydrazino group attached to the imidazole ring is a key functional group that can participate in a variety of chemical reactions, making these compounds interesting targets for synthesis and study.

Synthesis Analysis

The synthesis of hydrazinoimidazole derivatives can be achieved through different methods. One approach involves the regioselective hydrazination of imidazo[1,2-a]pyridine with diethyl azodicarboxylate in a metal-free environment, which is notable for its functional group tolerance and efficiency in expanding molecular diversity . Another method includes the reduction of diazoimidazoles with stannous chloride to produce derivatives of 5 (or 4)-hydrazinoimidazole-4 (or 5)-carboxylic acid, leading to the synthesis of various hydrazones and semicarbazides . Additionally, the hydrazinolysis of imidazo[5,1-c][1,2,4]-triazines and diazonium coupling reactions have been used to synthesize pyrazol-4-ylidenehydrazinoimidazoles .

Molecular Structure Analysis

The molecular structure of hydrazinoimidazole derivatives is characterized by the presence of a hydrazino group attached to an imidazole ring. This structure can be further modified by introducing various substituents, which can significantly alter the chemical and physical properties of the compound. For instance, the introduction of a p-tolylamide group would likely increase the compound's hydrophobic character and could affect its reactivity and interaction with other molecules.

Chemical Reactions Analysis

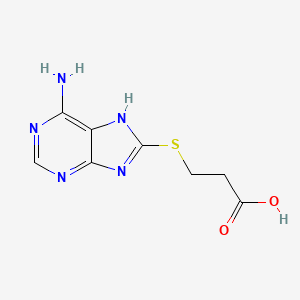

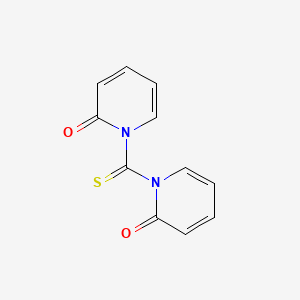

Hydrazinoimidazole derivatives are versatile in chemical reactions due to the reactivity of the hydrazino group. They can undergo ring-opening reactions, as seen with 4-(substituted)imidazo[5,1-c][1,2,4]triazine-8-carboxamides, which yield substituted (pyrazol-4-ylidenehydrazino)imidazole-4-carboxamides upon treatment with hydrazine . These compounds can also participate in diazonium coupling reactions to produce intensely colored azo compounds, which can further undergo cyclization to form purine derivatives .

Physical and Chemical Properties Analysis

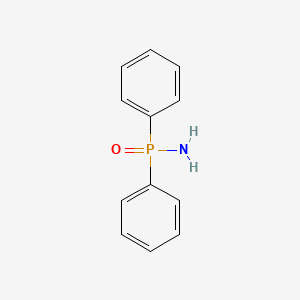

The physical and chemical properties of hydrazinoimidazole derivatives are influenced by their molecular structure. The presence of the hydrazino group contributes to their reactivity, while the nature of other substituents affects properties such as solubility, stability, and reactivity. For example, a benzothiazole-conjugated oxazoline moiety has been shown to be an effective derivatization reagent for carboxylic acids in high-performance liquid chromatography due to its sensitivity and separability . The synthesis of imidazo[1,2-b]pyrazol-2-ones, another related heterocyclic system, demonstrates the potential for diverse chemical applications based on the manipulation of the hydrazinoimidazole framework .

Scientific Research Applications

Chemical Synthesis

5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide and its derivatives are pivotal in chemical synthesis. For example, the introduction of a triphenylmethyl group on the nitrogen of imidazole-4,5-dicarboxylic acid esters leads to the deactivation of adjacent functional groups, allowing for selective reactions. This property was utilized in the synthesis of compounds like methyl 4-hydrazinocarbonyl-1-triphenylmethylimidazole-5-carboxylate, indicating the versatility and utility of these compounds in chemical synthesis (Kavadias, Luh, & Saintonge, 1982).

Analytical Chemistry

In analytical chemistry, derivatives of this compound are used as precolumn fluorescence derivatization reagents. These compounds efficiently react with carboxylic acids to form fluorescent derivatives, enhancing the detection capabilities in liquid chromatography. For instance, the derivatives have been applied to assay prostaglandins in human seminal fluid and fatty acids in human serum, demonstrating their critical role in sensitive and rapid assay methods (Saito et al., 1995).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound serve as key intermediates in synthesizing biologically active compounds. For example, 4-Arylidene-2-hydrazino-1-phenyl-1H-imidazolin-5(4H)-ones, synthesized from these derivatives, are used to create novel imidazo[2,1-c][1,2,4]triazine derivatives. These compounds have shown significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (El-aal, Fattah, Osman, & Seliem, 2016).

properties

IUPAC Name |

4-(hydrazinecarbonyl)-N-(4-methylphenyl)-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c1-7-2-4-8(5-3-7)16-11(18)9-10(12(19)17-13)15-6-14-9/h2-6H,13H2,1H3,(H,14,15)(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBISWCGGLARJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(N=CN2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356409 | |

| Record name | 4-(Hydrazinecarbonyl)-N-(4-methylphenyl)-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24812677 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

89562-41-4 | |

| Record name | 4-[[(4-Methylphenyl)amino]carbonyl]-1H-imidazole-5-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89562-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydrazinecarbonyl)-N-(4-methylphenyl)-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-](/img/structure/B1299023.png)

![5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299032.png)

![4-[(3-Fluorophenyl)methoxy]benzaldehyde](/img/structure/B1299039.png)